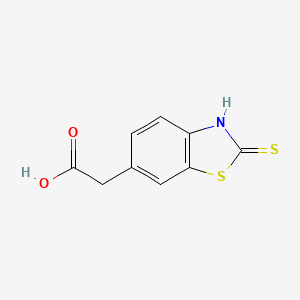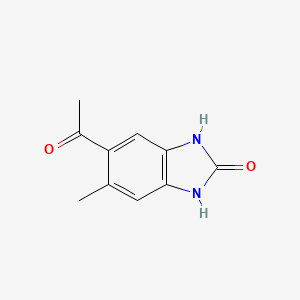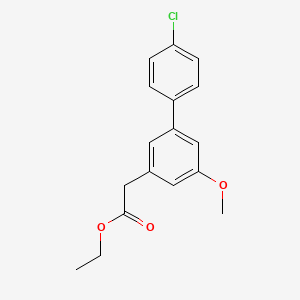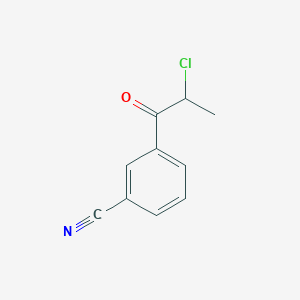
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene is a fluorinated aromatic compound known for its unique chemical properties. It is characterized by the presence of two amino groups and two trifluoromethylphenoxy groups attached to a naphthalene core. This compound is of significant interest in the field of polymer chemistry due to its potential to enhance the solubility, thermal stability, and optical properties of polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene typically involves the reaction of 2,7-dihydroxynaphthalene with 4-amino-2-trifluoromethylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted phenoxy derivatives. These products can be further utilized in various applications, including the synthesis of advanced polymers and materials .
Scientific Research Applications
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino groups can form hydrogen bonds with biological targets, influencing their activity. The compound’s unique structure also allows it to interact with specific enzymes and receptors, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
2,7-Bis(4-aminophenoxy)naphthalene: Similar in structure but lacks the trifluoromethyl groups, resulting in different solubility and thermal properties.
1,5-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene: Similar in structure but with different substitution patterns on the naphthalene core, leading to variations in chemical reactivity and applications.
Uniqueness
2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene is unique due to the presence of both amino and trifluoromethyl groups, which impart distinct chemical and physical properties. Its ability to enhance the solubility and thermal stability of polymers makes it a valuable compound in the development of advanced materials .
Properties
Molecular Formula |
C24H16F6N2O2 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
4-[7-[4-amino-2-(trifluoromethyl)phenoxy]naphthalen-2-yl]oxy-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C24H16F6N2O2/c25-23(26,27)19-11-15(31)3-7-21(19)33-17-5-1-13-2-6-18(10-14(13)9-17)34-22-8-4-16(32)12-20(22)24(28,29)30/h1-12H,31-32H2 |
InChI Key |
HMGBSBPSQDGYEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC3=C(C=C(C=C3)N)C(F)(F)F)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)
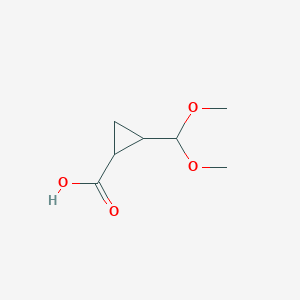
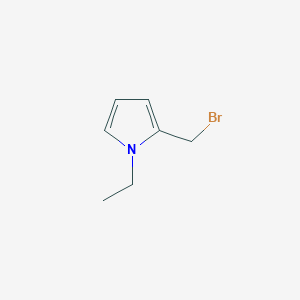


![Silane, trimethyl[(1-methylnonyl)oxy]-](/img/structure/B13953520.png)
